magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide
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Overview
Description
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is a complex organometallic compound that combines magnesium with a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide typically involves the reaction of 1-fluoro-2-methyl-4-phenylbenzene with a magnesium halide, such as magnesium bromide. This reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This compound can interact with various molecular targets, including nucleophiles and electrophiles, through its aromatic ring and magnesium center.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-fluoro-2-methylbenzene;bromide
- Magnesium;1-fluoro-4-phenylbenzene;bromide
- Magnesium;2-methyl-4-phenylbenzene;bromide
Uniqueness
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of these substituents with the magnesium center makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C13H10BrFMg |
---|---|
Molecular Weight |
289.43 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XXZNLAKWJTZENT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C[C-]=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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